molecular formula C9H10ClN B13050348 (1S)-1-(2-Chlorophenyl)prop-2-enylamine

(1S)-1-(2-Chlorophenyl)prop-2-enylamine

Cat. No.: B13050348
M. Wt: 167.63 g/mol
InChI Key: JIYBBMVKDVQYPK-VIFPVBQESA-N
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Description

(1S)-1-(2-Chlorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chlorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and an appropriate amine.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2-Chlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Chlorophenyl)prop-2-enylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (1S)-1-(2-Bromophenyl)prop-2-enylamine: Similar structure but with a bromine atom instead of chlorine.

    (1S)-1-(2-Fluorophenyl)prop-2-enylamine: Contains a fluorine atom in place of chlorine.

    (1S)-1-(2-Iodophenyl)prop-2-enylamine: Features an iodine atom instead of chlorine.

Uniqueness: (1S)-1-(2-Chlorophenyl)prop-2-enylamine is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1

InChI Key

JIYBBMVKDVQYPK-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1Cl)N

Canonical SMILES

C=CC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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